molecular formula C26H36FN3O5S2 B1600219 SU-154 CAS No. 681810-30-0

SU-154

Cat. No.: B1600219
CAS No.: 681810-30-0
M. Wt: 553.7 g/mol
InChI Key: MPSDSTPGUUFZSG-UHFFFAOYSA-N
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Description

SU-154 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple functional groups such as dimethylphenyl, fluoro, methanesulfonamido, and carbamothioyl-hydroxyamino groups. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of SU-154 involves several steps, each requiring specific reaction conditions and reagents

  • Core Structure Synthesis: : The initial step involves the formation of the core structure, which can be achieved through a multi-step organic synthesis process. This may include reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and condensation reactions.

  • Functional Group Introduction: This involves the use of specific reagents and catalysts to achieve the desired modifications

  • Final Assembly: : The final step involves the coupling of the modified core structure with the 2,2-dimethylpropanoate moiety. This can be achieved through esterification or amidation reactions, depending on the specific synthetic route chosen.

Chemical Reactions Analysis

SU-154 undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyamino and dimethylphenyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed on the carbamothioyl and methanesulfonamido groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluoro and dimethylphenyl groups. Reagents such as sodium methoxide (NaOMe) and bromine (Br2) are commonly used.

  • Condensation: : Condensation reactions can occur between the hydroxyamino and carbamothioyl groups, leading to the formation of cyclic structures. Common reagents include acetic anhydride (Ac2O) and sulfuric acid (H2SO4).

Scientific Research Applications

SU-154 has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its diverse functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: : In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.

  • Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various molecular targets makes it a promising candidate for drug discovery and development.

  • Industry: : In industrial applications, the compound is used as a precursor in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of SU-154 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

  • Molecular Targets: : The compound targets enzymes involved in metabolic pathways, such as kinases and proteases. By binding to these enzymes, it can inhibit or activate their activity, leading to changes in cellular processes.

  • Pathways Involved: : The compound affects signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival, and their modulation can have therapeutic implications.

Comparison with Similar Compounds

SU-154 can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Compounds such as this compound share structural similarities but differ in their functional groups and reactivity. Examples include [2-[(3,4-Dimethylphenyl)methyl]-3-[[3-chloro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate and [2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylbutanoate.

  • Uniqueness: : The presence of the fluoro and methanesulfonamido groups in this compound imparts unique chemical and biological properties. These groups enhance its reactivity and potential for interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36FN3O5S2/c1-17-7-8-19(11-18(17)2)12-21(16-35-24(31)26(3,4)5)15-30(32)25(36)28-14-20-9-10-23(22(27)13-20)29-37(6,33)34/h7-11,13,21,29,32H,12,14-16H2,1-6H3,(H,28,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDSTPGUUFZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(CN(C(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431759
Record name [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681810-30-0
Record name [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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